24-Nor Ursodeoxycholic Acid-d5 Methyl Ester
Description
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
methyl (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoate |
InChI |
InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i7D2,12D2,16D |
InChI Key |
WTAVEKBGEXLMTO-PUOIMXSXSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)OC)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Key Reaction Steps
Starting Material: Ursodeoxycholic Acid (UDCA)
UDCA (CAS 128-13-2) serves as the primary precursor. The synthesis involves:
Oxidation and Side-Chain Shortening
The oxidation of UDCA’s C-24 primary alcohol to a carboxylic acid is critical. A patented method (WO2024083775A1) employs:
- Oxidizing Agent : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H2O2).
- Radical Initiator : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl).
- Phase Transfer System : Water/apolar solvent (e.g., dichloromethane) with a quaternary ammonium salt.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 2–6 hours |
| Yield of Carboxylic Acid | 85–92% |
Following oxidation, the side chain is shortened via Hunsdiecker reaction or decarboxylation , yielding 24-norursodeoxycholic acid.
Deuterated Esterification
The esterification of 24-norursodeoxycholic acid with deuterated methanol introduces the -OCD3 group. Two methods are prevalent:
Method A: Acid-Catalyzed Esterification
- Reagents : CD3OD, sulfuric acid (H2SO4).
- Mechanism : Nucleophilic acyl substitution.
- Conditions :
Parameter Value Temperature 60–80°C Reaction Time 12–24 hours Yield 75–88%
Method B: Mitsunobu Reaction
- Reagents : CD3OD, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD).
- Advantages : Higher regioselectivity; avoids acidic conditions.
- Yield : 82–90%.
Deuterium Incorporation Efficiency :
| Method | % Deuterium in -OCD3 |
|---|---|
| A | 95–98% |
| B | 98–99% |
Purification and Characterization
Chromatographic Purification
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid-Catalyzed | Cost-effective; simple setup | Requires excess CD3OD; side reactions | 75–88 |
| Mitsunobu | High regioselectivity; mild conditions | Expensive reagents | 82–90 |
| Enzymatic Esterification | Eco-friendly; no harsh conditions | Low scalability; enzyme cost | 60–70 |
Industrial-Scale Production Challenges
- Deuterium Source : CD3OD is expensive (~$2,000/g), necessitating efficient recovery systems.
- Isotopic Purity : Trace protiated methanol (CH3OH) reduces deuterium content; stringent drying of CD3OD is required.
- Regulatory Compliance : Handling deuterated compounds requires permits due to nuclear regulatory controls.
Chemical Reactions Analysis
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in drug development and toxicology studies.
Biochemical Research: Employed in studies involving bile acid metabolism and liver function.
Medical Research: Investigated for its potential therapeutic effects in liver diseases and other metabolic disorders.
The compound’s stable isotope labeling makes it valuable in mass spectrometry and other analytical techniques to trace metabolic pathways and study drug interactions.
Mechanism of Action
The mechanism of action of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterated compound mimics the behavior of its non-deuterated counterpart but allows for more precise tracking in metabolic studies. It targets specific molecular pathways involved in bile acid synthesis, conjugation, and enterohepatic circulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and pharmacological differences between 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester and related bile acid derivatives:
Pharmacokinetic and Stability Comparisons
- Metabolic Stability: The deuterium atoms in 24-Nor UDCA-d5 Methyl Ester slow hepatic metabolism, extending its half-life compared to non-deuterated analogs .
- Enzymatic Resistance: Unlike UDCA-ME, which undergoes rapid hydrolysis by esterases, the 24-nor modification and deuterium labeling reduce susceptibility to enzymatic degradation .
- Hybrid Derivatives: Acetoacetate-UDCA hybrids (e.g., 3α-acetoacetoxy UDCA) exhibit dual anti-inflammatory and metabolic regulatory effects but lack the deuterium-enhanced stability of 24-Nor UDCA-d5 Methyl Ester .
Therapeutic Efficacy
- Cholestatic Diseases: 24-Nor UDCA-d5 Methyl Ester outperforms UDCA in reducing bile duct injury and fibrosis in Mdr2−/− mice, likely due to enhanced nuclear receptor activation (e.g., FXR, PXR) .
Biological Activity
24-Nor Ursodeoxycholic Acid-d5 Methyl Ester (NorUDCA-d5) is a deuterated derivative of 24-Nor Ursodeoxycholic Acid, a bile acid analog known for its therapeutic potential in liver diseases. The incorporation of deuterium enhances the compound's stability and facilitates its tracking in metabolic studies, making it a valuable tool in pharmacological research.
- Molecular Formula : CHDO
- Molecular Weight : Approximately 411.63 g/mol
- CAS Number : 93701-19-0
NorUDCA-d5 exhibits biological activity primarily through its interactions with bile acid receptors and enzymes involved in bile acid metabolism. It mimics the actions of endogenous bile acids, influencing various physiological processes such as:
- Bile Acid Synthesis : Enhances the hydrophilicity of bile acids, promoting their secretion and reducing toxicity.
- Detoxification : Induces enzymes responsible for detoxifying bile acids, including cytochrome P450 enzymes and sulfotransferases.
- Anti-inflammatory Effects : Modulates inflammatory pathways, particularly in liver diseases.
Liver Diseases
Numerous studies have demonstrated the efficacy of NorUDCA-d5 in various liver conditions:
- Primary Sclerosing Cholangitis (PSC) :
- Alcohol-related Liver Disease (ALD) :
- Non-Alcoholic Fatty Liver Disease (NAFLD) :
Comparative Analysis with Other Bile Acids
The following table summarizes the comparative effects of NorUDCA-d5 with other bile acids:
| Compound | Efficacy in Liver Diseases | Mechanism of Action | Notes |
|---|---|---|---|
| 24-Nor Ursodeoxycholic Acid-d5 | Superior to UDCA | Increases hydrophilicity; anti-inflammatory | Effective in PSC and ALD |
| Ursodeoxycholic Acid (UDCA) | Limited | Mildly improves bile flow | Less effective than NorUDCA-d5 |
Case Studies
Several research initiatives have explored the biological activity of NorUDCA-d5:
- Study on Mdr2(-/-) Mice : Found that dietary inclusion of NorUDCA-d5 improved liver function tests and reduced histological damage compared to controls .
- Alcohol-Induced Hepatotoxicity : Demonstrated that NorUDCA-d5 reduced pro-inflammatory cytokines and hepatocyte apoptosis in ethanol-fed mice, supporting its use as a protective agent against alcohol-related liver injury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
